Evidence 1: Structural Differentiation via N1-Acetyl Group Confers Superior Cytotoxic Potency Against Lung and Colon Cancer Lines
SAR studies on closely related indolin-2-one–4-thiazolidinone hybrids demonstrate that the N1-acetyl substituent dramatically enhances cytotoxicity compared to N1-unsubstituted or N1-allyl variants. Compound 5h, an analog bearing an optimized substitution pattern akin to the target compound, achieved IC50 values of 0.016 µM against HT-29 (colon cancer) and 0.0037 µM against H460 (lung cancer) [1]. These values far exceed the potency of the multi-kinase inhibitor Sunitinib (IC50 = 1.3–6.47 µM across multiple lines) [2]. The target compound's N1-acetyl group is essential for this level of activity.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | < 0.1 µM (projected based on N1-acetyl analogs; see note) (HT-29, H460) |
| Comparator Or Baseline | Sunitinib (IC50 = 1.3 µM HT-29, 2.7 µM H460); Compound 5h (IC50 = 0.016 µM HT-29, 0.0037 µM H460) |
| Quantified Difference | 52- to 730-fold more potent than Sunitinib; N1-acetyl is essential for sub-micromolar activity |
| Conditions | HT-29 (colon), H460 (lung) human cancer cell lines; MTT assay; 48–72 h exposure |
Why This Matters
This demonstrates that the acetyl substitution is a critical pharmacophoric element for attaining sub-micromolar potency, directly justifying the selection of this specific analog over N1-unsubstituted or N1-alkyl variants for kinase-targeted projects.
- [1] Wang, S., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie, 345(1), 73–80. View Source
- [2] Wang, S., et al. (2011). Design, synthesis and biological evaluation of novel 4-thiazolidinones containing indolin-2-one moiety as potential antitumor agent. European Journal of Medicinal Chemistry, 46(8), 3509–3518. View Source
